molecular formula C8H11N3O2 B13519745 Methyl 6-(ethylamino)pyrazine-2-carboxylate

Methyl 6-(ethylamino)pyrazine-2-carboxylate

Cat. No.: B13519745
M. Wt: 181.19 g/mol
InChI Key: LOOYTJHEIFNAJC-UHFFFAOYSA-N
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Description

Methyl 6-(ethylamino)pyrazine-2-carboxylate: is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This compound belongs to the pyrazine family, which is known for its aromatic heterocyclic structure containing nitrogen atoms. Pyrazine derivatives are widely studied for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(ethylamino)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with ethylamine and methylating agents. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with ethylamine to form 6-(ethylamino)pyrazine-2-carboxylic acid , which is then esterified using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(ethylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Methyl 6-(ethylamino)pyrazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(ethylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl pyrazine-2-carboxylate
  • Pyrazine-2-carboxylic acid
  • 2,3-pyrazinedicarboxylic acid
  • 3-aminopyrazine-2-carboxylic acid

Comparison: Methyl 6-(ethylamino)pyrazine-2-carboxylate is unique due to the presence of both an ethylamino group and a methyl ester group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 6-(ethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-10-7-5-9-4-6(11-7)8(12)13-2/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

LOOYTJHEIFNAJC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CN=C1)C(=O)OC

Origin of Product

United States

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